5-Methyl-2-(2-methylpropoxy)pyridin-4-amine
Description
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine is a pyridine derivative featuring a methyl group at position 5 and a 2-methylpropoxy (isobutoxy) substituent at position 2. The compound’s molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol.
Pyridine-based amines are widely explored in medicinal chemistry due to their ability to modulate biological targets, such as kinases or neurotransmitter receptors. The structural flexibility of pyridine derivatives allows for tuning of electronic and steric properties through substituent variation, making 5-methyl-2-(2-methylpropoxy)pyridin-4-amine a candidate for further pharmacological optimization .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropoxy)pyridin-4-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-4-9(11)8(3)5-12-10/h4-5,7H,6H2,1-3H3,(H2,11,12) |
InChI Key |
XXOXUIFNHCSHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Alkoxy Substitution at the 2-Position
The 2-(2-methylpropoxy) substituent is introduced by etherification of a 2-hydroxypyridine or 2-halopyridine precursor with 2-methylpropanol or its derivatives under basic conditions. The base is typically an inorganic base such as sodium hydroxide or potassium carbonate, and the solvent can be an ester, ether, or polar aprotic solvent like dimethylformamide or acetonitrile.
A representative protocol includes:
- Starting from 2-hydroxypyridine or 2-chloropyridine,
- Reacting with 2-methylpropanol in the presence of potassium carbonate,
- Heating under reflux to promote nucleophilic substitution,
- Isolating the 2-(2-methylpropoxy)pyridine intermediate.
This step is crucial for regioselectivity and often employs phase transfer catalysts or optimized solvent systems to improve yield.
Amination at the 4-Position
The 4-amino group is introduced by reduction of a 4-nitro or 4-halopyridine intermediate. Common methods include:
- Catalytic hydrogenation of 4-nitropyridine derivatives using palladium on carbon under hydrogen atmosphere,
- Reduction using chemical reductants such as iron powder in acidic medium,
- Nucleophilic aromatic substitution of 4-chloropyridine derivatives with ammonia or amines under elevated temperature.
An alternative approach involves bromination or nitration of the pyridine ring followed by reduction. For example, nitration of pyridine nitrogen oxide followed by catalytic hydrogenation yields 4-aminopyridine derivatives with high efficiency (up to 94% yield).
Methylation at the 5-Position
The methyl group at the 5-position can be introduced by:
- Starting from 5-methylpyridine derivatives,
- Directed ortho-metalation followed by methylation using methyl iodide or methyl triflate,
- Using substituted pyridine precursors already bearing the methyl group.
This step is often performed early in the synthesis to avoid complications in later stages.
Representative Synthetic Route
A plausible synthetic sequence based on literature and patent disclosures is as follows:
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from 5-methylpyridine, introduce 2-(2-methylpropoxy) group | React 5-methyl-2-hydroxypyridine with 2-methylpropanol, K2CO3, reflux in DMF | 70-85 | Etherification step; base and solvent critical |
| 2 | Nitration or halogenation at 4-position | Mixed acid nitration or bromination with N-bromosuccinimide | 80-90 | Controlled to avoid poly-substitution |
| 3 | Reduction of 4-nitro or 4-bromo to 4-amino | Pd/C hydrogenation or Fe/HCl reduction | 90-95 | High selectivity for amino group |
| 4 | Purification | Chromatography or recrystallization | - | Final compound isolation |
This route achieves overall yields in the range of 45-65%, depending on optimization.
Reaction Conditions and Optimization Parameters
Base and Solvent Selection
- Potassium carbonate and sodium hydroxide are preferred bases for etherification.
- Solvents include polar aprotic (dimethylformamide, dimethyl sulfoxide), ethers (tetrahydrofuran), and esters.
- Reaction temperature ranges from ambient to reflux (80-120 °C).
Halogenation and Nitration
- Bromination agents include bromine, N-bromosuccinimide.
- Nitration uses mixed acid (nitric and sulfuric acid) with temperature control to prevent overreaction.
- Reaction times vary from 1 to 8 hours.
Reduction
- Catalytic hydrogenation under mild pressure (1-5 atm H2) at room temperature to 50 °C.
- Chemical reduction with iron powder in acidic aqueous medium at elevated temperature (60-80 °C).
Data Table: Influence of Reaction Parameters on Yield (Example from 3,5-Dibromo-4-aminopyridine Synthesis)
| Parameter | Variation | Yield (%) | Comments |
|---|---|---|---|
| Pyridine : HBr : H2O2 ratio | 1 : 1.7 : 1.5 | 85 | Optimal ratio for bromination and amination |
| Temperature of H2O2 addition | 110 °C | 85 | Higher temperature improves conversion |
| Reaction temperature | 120 °C | 85 | Higher temperature favors reaction rate |
| Reaction time | 8 hours | 85 | Sufficient for complete reaction |
Note: Although this table refers to a related aminopyridine derivative, similar principles apply to the preparation of 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine.
Mechanistic Insights and Research Findings
- The etherification proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the pyridine nitrogen.
- Amination at the 4-position often proceeds through reduction of nitro intermediates or displacement of halogens.
- Radical pathways may be involved in some bromination steps, as indicated by suppression of reaction in presence of radical scavengers.
- Optimization of reagent ratios, temperature, and reaction time is critical to maximize yield and minimize side products.
Summary and Professional Perspective
The preparation of 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine is best achieved via a stepwise synthetic approach involving:
- Etherification of 2-hydroxypyridine derivatives with 2-methylpropanol under basic conditions,
- Selective introduction of amino functionality at the 4-position by reduction of nitro or halogenated intermediates,
- Use of 5-methyl-substituted pyridine starting materials or methylation strategies for the 5-position.
The process requires careful control of reaction conditions, including base, solvent, temperature, and reagent ratios, to achieve high regioselectivity and yield. Catalytic hydrogenation is preferred for amination steps due to its mildness and efficiency. The methods are supported by patent literature and peer-reviewed research, demonstrating reproducibility and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 5-methyl-2-(2-methylpropoxy)pyridin-4-amine with structurally related pyridine and pyrimidine derivatives, emphasizing substituent-driven differences:
Key Observations:
Lipophilicity : The 2-methylpropoxy group in the target compound increases lipophilicity compared to smaller alkoxy (e.g., methoxy) or polar substituents (e.g., Cl). This property may improve blood-brain barrier penetration or tissue distribution .
Electronic Effects: Electron-donating groups (e.g., alkoxy) stabilize the pyridine ring, while electron-withdrawing groups (e.g., Cl, Br) enhance electrophilic reactivity.
Steric Hindrance : Bulky substituents like 2-methylpropoxy or cyclopropoxy introduce steric effects that may limit binding to sterically sensitive targets but improve selectivity .
Biological Activity
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine, a derivative of pyridine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active molecules, which have been investigated for their therapeutic potential in multiple disease contexts. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine is . Its structure features a pyridine ring substituted with a methyl group and a propoxy side chain. The presence of these functional groups is critical in modulating its biological activity.
The biological activity of 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and immune responses, contributing to its pharmacological effects.
Biological Activity Overview
Research indicates that 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyridine compounds demonstrated that 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded at approximately 0.25 μg/mL, highlighting its potency as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-2-(2-methylpropoxy)pyridin-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen at the 2-position of pyridine with 2-methylpropoxy under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in DME/H₂O (10:1) at 150°C can enhance regioselectivity for amine functionalization . Optimize solvent polarity and temperature to suppress side reactions (e.g., over-alkylation). Monitor purity via TLC and confirm structure with (e.g., δ 1.0–1.2 ppm for isobutyl protons) .
Q. Which analytical techniques are most effective for characterizing 5-methyl-2-(2-methylpropoxy)pyridin-4-amine, and what spectral features distinguish it from analogs?
- Methodology : Use , , and LC-MS for structural confirmation. Key spectral markers:
- : Methyl groups at δ 1.2–1.4 ppm (isobutyl CH(CH₃)₂) and δ 2.4 ppm (pyridine C5-CH₃).
- : Quaternary carbons at δ 155–160 ppm (C2-O linkage) and δ 120–130 ppm (pyridine ring) .
- High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) matching C₁₀H₁₆N₂O (calc. 180.1263).
Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli) or enzyme inhibition assays (e.g., methionine aminopeptidase-1) . For QSAR, compute steric (molar refractivity), electronic (Hammett σ), and lipophilic (LogP) parameters using software like MOE. Correlate with bioactivity to identify critical substituents .
Advanced Research Questions
Q. What structural modifications to 5-methyl-2-(2-methylpropoxy)pyridin-4-amine could enhance its binding affinity to target enzymes, and how can these be validated computationally?
- Methodology :
- Substituent Effects : Replace the 2-methylpropoxy group with bulkier alkoxy chains (e.g., cyclopentyloxy) to test steric tolerance in enzyme active sites. Fluorination at C5 may improve metabolic stability .
- Computational Validation : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 3Q2K). Calculate binding energies (ΔG) and compare with analogs .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodology :
- Assay Optimization : Standardize buffer pH, ionic strength, and incubation time. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm results .
- Purity Analysis : Quantify impurities via HPLC (>98% purity threshold). Trace solvents (e.g., DMF) or unreacted intermediates may artifactually suppress activity .
Q. What mechanistic insights can be gained from studying the metabolic stability of 5-methyl-2-(2-methylpropoxy)pyridin-4-amine in hepatic microsomes?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS. Major metabolites often arise from O-dealkylation (loss of 2-methylpropoxy) or N-oxidation .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
